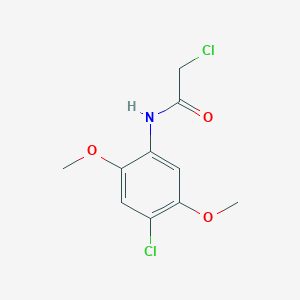

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJMTYOWJCAHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CCl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395936 | |

| Record name | 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448250-64-4 | |

| Record name | 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Abstract

This guide provides a comprehensive, technically-grounded protocol for the , a valuable intermediate in organic and medicinal chemistry. The synthesis is approached as a two-stage process: the reduction of 4-chloro-2,5-dimethoxynitrobenzene to the key aniline intermediate, followed by its N-acylation using chloroacetyl chloride. This document details the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines critical safety protocols, and discusses methods for purification and characterization. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and professionals in drug development, emphasizing causality in experimental design and adherence to rigorous scientific standards.

Introduction

Chemical Identity and Significance

This compound is a substituted acetamide derivative. Such N-arylacetamides are significant intermediates for synthesizing a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] The molecule's structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile building block for further chemical modification.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO₃ |

| Molecular Weight | 264.11 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

Retrosynthetic Analysis

The synthetic strategy is best understood through a retrosynthetic approach. The primary disconnection is at the amide bond, which identifies the two key precursors: 4-chloro-2,5-dimethoxyaniline and a chloroacetylating agent. The aniline itself is readily synthesized from its corresponding nitro compound.

Caption: Retrosynthetic pathway for the target molecule.

Mechanistic Principles

Synthesis of 4-chloro-2,5-dimethoxyaniline

The formation of the essential aniline intermediate is achieved by the reduction of the nitro group on 4-chloro-2,5-dimethoxynitrobenzene. Several methods are effective for this transformation:

-

Catalytic Hydrogenation: This clean and efficient method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum-on-carbon (Pt/C), at elevated temperature and pressure.[2][3] The reaction is typically carried out in an aromatic solvent like toluene or xylene.[2]

-

Metal-Acid Reduction: A classical and robust method involves the use of a reducing metal, such as zinc powder, in a solvent mixture like ethanol-water.[4] This process can be facilitated by the addition of a proton source, such as a small amount of acetic acid.[4]

N-Acylation via Nucleophilic Acyl Substitution

The core reaction is the formation of the amide bond between the primary aromatic amine (4-chloro-2,5-dimethoxyaniline) and the highly reactive acid chloride (chloroacetyl chloride). This reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6]

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

-

Collapse of Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: A base, such as pyridine, triethylamine (TEA), or even another molecule of the aniline starting material, removes the proton from the nitrogen atom to yield the neutral amide product and a hydrochloride salt byproduct.[7][8] The use of a base is crucial to drive the reaction to completion by neutralizing the generated HCl.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 3. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the elucidation of the molecular mechanism of action of the novel compound 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. We will proceed from a foundational hypothesis rooted in its chemical structure to a detailed, multi-faceted experimental plan designed to identify its biological target(s) and characterize its mode of interaction.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The chemical structure of this compound offers initial insights into its potential biological activity. The presence of a chloroacetamide group is a strong indicator of potential covalent interaction with biological macromolecules.[1] Chloroacetamides are known to act as electrophilic warheads that can form covalent bonds with nucleophilic residues in proteins, most notably cysteine thiols, through an SN2 reaction mechanism.[1] This mode of action often leads to irreversible inhibition of the target protein's function.

The N-(4-chloro-2,5-dimethoxyphenyl) portion of the molecule dictates its specificity and affinity for its biological target. This substituted phenyl ring system will engage in non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonding) within a specific binding pocket, positioning the chloroacetamide moiety for covalent modification of a nearby nucleophile.

Therefore, our central hypothesis is that This compound acts as a targeted covalent inhibitor of a specific protein, leading to the modulation of a key cellular signaling pathway.

Proposed Signaling Pathway and Covalent Inhibition Model

Based on our central hypothesis, we can visualize the interaction of this compound with its putative target protein and the subsequent impact on downstream signaling. The following diagram illustrates this proposed mechanism.

Caption: Proposed covalent inhibition of a target protein by the compound, leading to disruption of a cellular signaling pathway.

Experimental Workflow for Mechanism of Action Elucidation

The following sections outline a logical and robust experimental workflow to test our hypothesis, identify the molecular target, and characterize the inhibitory mechanism.

Phase 1: Target Identification

The initial and most critical step is to identify the cellular target(s) of this compound. A combination of unbiased and candidate-driven approaches is recommended.

1.1. Phenotypic Screening:

The first step in understanding a compound's action is to observe its effect on cells.[2] A broad phenotypic screen across a panel of cancer cell lines, for instance, can reveal patterns of sensitivity that may correlate with specific genetic backgrounds or pathway dependencies.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

-

Cell Plating: Seed a panel of 20-30 cancer cell lines in 96-well plates at their optimal densities.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Data Presentation: GI50 Values in a Panel of Cell Lines

| Cell Line | Tissue of Origin | GI50 (µM) |

| H1581 | Lung | Value |

| SKMES-1 | Lung | Value |

| A549 | Lung | Value |

| MCF7 | Breast | Value |

| MDA-MB-231 | Breast | Value |

| ... | ... | ... |

1.2. Affinity-Based Proteomics:

This is a powerful, unbiased method to directly identify the protein(s) that covalently bind to our compound. This involves synthesizing a probe molecule by attaching a linker and a reporter tag (e.g., biotin) to the parent compound.

Experimental Protocol: Biotin-Conjugate Pulldown and Mass Spectrometry

-

Probe Synthesis: Synthesize a biotinylated version of this compound.

-

Cell Lysate Preparation: Prepare a lysate from a sensitive cell line identified in the phenotypic screen.

-

Probe Incubation: Incubate the cell lysate with the biotinylated probe. To identify specific binders, include a control where the lysate is pre-incubated with an excess of the parent compound.

-

Affinity Capture: Use streptavidin-coated beads to pull down the biotinylated probe and any covalently bound proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the protein lists from the probe-treated and control samples to identify specific binding partners.

Phase 2: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, the next phase is to validate these targets and characterize the nature of the interaction.

2.1. In Vitro Target Engagement Assays:

Directly testing the effect of the compound on the activity of the identified target protein is crucial. If the target is an enzyme, such as a kinase, its activity can be measured in a cell-free system.[3]

Experimental Protocol: In Vitro Kinase Assay

-

Assay Setup: In a 384-well plate, combine the recombinant target kinase, its specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Reaction Incubation: Allow the kinase reaction to proceed for a defined period.

-

Detection: Use a suitable method (e.g., luminescence-based, fluorescence polarization) to measure the amount of product formed.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

2.2. Confirmation of Covalent Binding:

To confirm the hypothesized covalent mechanism, techniques that can differentiate between reversible and irreversible binding are necessary. Biophysical methods are well-suited for this.[4]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein on an SPR sensor chip.

-

Compound Injection: Inject a solution of this compound over the chip surface and monitor the binding response.

-

Dissociation Phase: Inject a buffer solution and monitor the dissociation of the compound from the target.

-

Data Interpretation: For a covalent inhibitor, the dissociation rate will be extremely slow or negligible, which is a hallmark of irreversible binding.[4]

2.3. Cellular Target Engagement and Pathway Analysis:

It is essential to demonstrate that the compound engages its target within a cellular context and affects downstream signaling.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat a sensitive cell line with varying concentrations of the compound for different durations.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein, its phosphorylated (activated) form, and key downstream signaling proteins.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the target's activity and the downstream pathway. For instance, a chloroacetamide derivative targeting FGFR1 has been shown to inhibit MAPK and AKT/mTOR signaling pathways.[5]

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-pronged approach. By leveraging its inherent chemical properties to form a strong initial hypothesis—that of a targeted covalent inhibitor—we can design a logical sequence of experiments. This workflow, from broad phenotypic screening and unbiased target identification to specific biochemical and cellular validation, provides a robust pathway to understanding its molecular function. The insights gained from these studies are critical for its future development as a potential therapeutic agent or research tool.

References

-

Wang, L., Weng, J., & Zhang, H. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(11), 5773. [Link]

-

BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 22, 2026, from [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 59(6-7), 631-639. [Link]

-

Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

-

Wang, Y., & Keri, R. A. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1253-1257. [Link]

-

Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Retrieved January 22, 2026, from [Link]

-

Maddalena, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 198. [Link]

-

Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 557-567. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chloroacetamide in Modern Agrochemical Development. Retrieved January 22, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential: A Technical Guide to the Biological Activity of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Scaffolding for Bioactivity

In the vast landscape of chemical entities with potential biological significance, N-substituted chloroacetamides represent a class of compounds that have garnered considerable interest. Their inherent reactivity, attributed to the electrophilic nature of the carbon atom bearing the chlorine, positions them as intriguing candidates for interaction with biological nucleophiles. This technical guide delves into the prospective biological activities of a specific, yet underexplored, member of this family: 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide . While direct experimental data on this particular molecule is limited, this document aims to provide a comprehensive overview based on the well-established properties of the chloroacetamide class and the influence of its distinct substitution pattern. By dissecting its structural components and drawing parallels with analogous compounds, we can construct a scientifically grounded hypothesis regarding its potential applications and mechanisms of action.

Molecular Architecture: A Fusion of Reactive and Modulatory Moieties

The structure of this compound is characterized by two key features: the reactive chloroacetamide "warhead" and the substituted phenyl ring which acts as a "guidance" or modulatory system.

-

The Chloroacetamide Moiety: This functional group is a well-known alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine within proteins. This covalent modification can lead to irreversible enzyme inhibition or disruption of protein function.

-

The 4-chloro-2,5-dimethoxyphenyl Group: This aromatic component is crucial in determining the compound's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific affinity for biological targets. The presence of a chlorine atom and two methoxy groups on the phenyl ring can significantly impact its interaction with binding pockets of enzymes or receptors.

Synthesis of this compound: A Representative Protocol

The synthesis of N-aryl chloroacetamides is a generally straightforward process involving the acylation of an appropriate aniline with chloroacetyl chloride.[1][2] The following is a detailed, representative protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve one equivalent of 4-chloro-2,5-dimethoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a slight excess (1.1 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add one equivalent of chloroacetyl chloride, dissolved in the same anhydrous solvent, dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities: An Evidence-Based Postulation

Given the lack of direct experimental data for this compound, we can infer its potential biological activities by examining studies on structurally related N-substituted chloroacetamides.

Antimicrobial Activity

A significant body of research points to the antimicrobial properties of N-substituted chloroacetamides.[3] A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their potential against various microbes.[4][5]

-

Mechanism of Action: The proposed mechanism of antimicrobial action involves the alkylation of essential microbial enzymes or proteins. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in active sites, leading to enzyme inactivation and subsequent cell death. The lipophilicity conferred by the substituted phenyl ring is crucial for penetrating the microbial cell wall and membrane.[4]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the phenyl ring significantly influence the antimicrobial potency.[4] Halogenated substituents, such as the chlorine atom in the title compound, have been associated with increased lipophilicity and enhanced activity.[4][5]

Table 1: Antimicrobial Activity of Representative N-(substituted phenyl)-2-chloroacetamides

| Compound | Substituent on Phenyl Ring | Target Organism | MIC (µg/mL) | Reference |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | Staphylococcus aureus | >32 | [4] |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | Staphylococcus aureus | >32 | [4] |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Bromo | Staphylococcus aureus | >32 | [4] |

Note: While specific MIC values were not definitively low in this particular study, the research confirmed the influence of halogenated phenyl rings on biological activity.

Herbicidal Activity

The chloroacetamide class of compounds is widely recognized for its herbicidal properties.[6] Commercial herbicides such as alachlor and metolachlor belong to this family.

-

Mechanism of Action: Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of cell membranes and waxes. By alkylating and inactivating the enzymes involved in VLCFA synthesis, these herbicides disrupt plant growth and development, particularly in seedlings.

-

Structural Similarities: Although the substitution pattern of this compound differs from commercial herbicides, the core chloroacetamide functional group suggests a potential for similar herbicidal activity. The specific substituents on the phenyl ring would likely modulate its efficacy and selectivity.

Cytotoxic and Potential Anticancer Activity

The alkylating nature of chloroacetamides also suggests potential for cytotoxic activity against cancer cells. Covalent inhibitors are an important class of anticancer drugs.

-

Mechanism of Action: The proposed mechanism involves the alkylation of crucial cellular macromolecules, including proteins and DNA. By forming covalent adducts, these compounds can induce apoptosis or inhibit cell proliferation. The 4-chloro-2,5-dimethoxyphenyl moiety could play a role in directing the molecule to specific protein targets within cancer cells.

-

Related Compounds: While no direct studies on the anticancer activity of the title compound are available, the broader class of N-arylacetamides has been investigated for such properties.[7] For instance, some N-substituted chloroacetamide derivatives have shown antiproliferative activity against various cancer cell lines.[1]

Caption: A proposed general mechanism of action via covalent modification of target proteins.

Toxicological Profile: A Need for Further Investigation

A review of the available safety data for this compound (CAS 448250-64-4) indicates a significant lack of toxicological information.[8] Data for acute oral, inhalation, and dermal toxicity are not available. Similarly, information regarding its toxicity to aquatic life is absent.[8] This data gap underscores the necessity for comprehensive toxicological evaluation before any potential applications can be considered. However, it is prudent to handle this compound with care, assuming potential toxicity based on its alkylating nature and the properties of the broader chloroacetamide class.

Future Directions and Conclusion

This compound stands as a molecule of interest at the intersection of agrochemical and medicinal chemistry. While this guide has provided a theoretical framework for its potential biological activities based on established principles and data from related compounds, it is imperative that these hypotheses are subjected to rigorous experimental validation.

Future research should prioritize:

-

In vitro screening: Assessing the antimicrobial, herbicidal, and cytotoxic activities of the compound against a panel of relevant organisms and cell lines.

-

Mechanism of action studies: Identifying the specific molecular targets and pathways affected by the compound.

-

Toxicological evaluation: Determining the acute and chronic toxicity of the compound to establish a preliminary safety profile.

-

Structure-activity relationship studies: Synthesizing and testing analogues to optimize potency and selectivity for a desired biological effect.

References

-

Bogdanović, G. A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

-

Bogdanović, G. A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

ResearchGate. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

Molbase. Compound N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dibromophenoxy)acetamide. [Link]

-

MySkinRecipes. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide. [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide [myskinrecipes.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a disubstituted chloroacetamide derivative featuring a chlorinated and dimethoxylated phenyl ring. This compound, identified by the CAS number 448250-64-4, belongs to a class of molecules that are of significant interest in medicinal chemistry and agrochemical research. The chloroacetamide moiety is a well-known pharmacophore present in various biologically active compounds, including herbicides and antifungal agents.[1][2] The substituted phenyl ring, with its specific pattern of chloro and dimethoxy groups, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structural characteristics, and potential applications. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel bioactive compounds.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while some properties are available from commercial suppliers, specific experimental data such as melting and boiling points are not yet extensively reported in the literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 448250-64-4 | [3] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₃ | [3] |

| Molecular Weight | 264.11 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| Storage | Sealed in dry, 2-8°C | [3] |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction. The primary starting materials are 4-chloro-2,5-dimethoxyaniline and chloroacetyl chloride.

Reaction Scheme:

Caption: General synthesis scheme.

Detailed Protocol:

-

Dissolution of Amine: Dissolve 4-chloro-2,5-dimethoxyaniline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic nature of the acylation reaction.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled amine solution. The dropwise addition is crucial to prevent a rapid increase in temperature and the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent is essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Non-nucleophilic Base: A non-nucleophilic base is used to avoid competition with the aniline in reacting with the chloroacetyl chloride.

-

Controlled Temperature: The initial cooling and slow addition of the acylating agent are critical for managing the reaction's exothermicity and ensuring high yields.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for this compound is not currently published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6][7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two aromatic carbons bearing the methoxy groups, the two aromatic carbons bearing the chloro and amino groups, the two remaining aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the chloroacetyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C-O stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Potential Applications and Biological Activity

The biological profile of this compound has not been extensively investigated. However, based on the known activities of the chloroacetamide class of compounds, several potential applications can be hypothesized.

-

Herbicidal Activity: Chloroacetanilides are a major class of herbicides.[10] The mechanism of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. The specific substitutions on the phenyl ring of the target molecule could confer selectivity and potency against certain weed species.

-

Antifungal and Antimicrobial Activity: Several chloroacetamide derivatives have demonstrated significant antifungal and antibacterial properties.[1] These compounds can be explored for their potential in treating fungal infections or as antimicrobial agents in various applications.

-

Intermediate in Drug Discovery: The reactivity of the chloroacetyl group allows for further chemical modifications, making this compound a potentially valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The chloro atom can be displaced by various nucleophiles to introduce new functional groups and build molecular complexity.[5]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidelines for handling chloroacetamides should be followed.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of agrochemical and pharmaceutical research. While there is a lack of extensive published data on its specific chemical and biological properties, its structural features suggest that it may possess interesting biological activities. This technical guide has provided a framework for understanding its fundamental characteristics, a plausible synthetic route, and potential avenues for future research. Further experimental validation of its physical properties, spectroscopic data, and biological activity is warranted to fully elucidate the potential of this molecule.

References

-

Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC. (2022, June 1). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

shows the reaction between aryl amine and chloroacetyl chloride to give... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. (2025, June 23). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved January 22, 2026, from [Link]

-

New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - NIH. (2018, September 21). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, November 16). Angene Chemical. Retrieved January 22, 2026, from [Link]

-

Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats. (n.d.). Retrieved January 22, 2026, from [Link]

-

4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

This compound [448250-64-4]. (n.d.). Retrieved January 22, 2026, from [Link]

-

Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Product information, 4-Chloro-2,5-dimethoxyaniline | P&S Chemicals. (n.d.). Retrieved January 22, 2026, from [Link]

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro- N-(4-meth-oxy-phen-yl)acetamide - PubMed. (2022, June 7). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 3. 448250-64-4|this compound|BLD Pharm [bldpharm.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of 2-chloro- N-(4-meth-oxy-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS number

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Introduction

This compound is a member of the N-arylacetamide class of organic compounds. Molecules within this class are recognized as significant intermediates in the synthesis of a wide array of compounds, particularly in the development of new pharmaceutical and agrochemical agents.[1][2] The inherent reactivity of the α-chloroacetamide functional group, coupled with the substituted dimethoxyphenyl ring, makes this compound a versatile building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications as a synthetic intermediate, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 448250-64-4 | [3] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₁Cl₂NO₃ | |

| Molecular Weight | 264.11 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Likely soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. Low water solubility is expected. | Inferred from related compounds |

Synthesis Protocol: Acylation of 4-chloro-2,5-dimethoxyaniline

The synthesis of this compound is typically achieved through the acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. This is a standard and robust method for forming amide bonds.

Causality and Experimental Rationale

The choice of an acid chloride, such as chloroacetyl chloride, is deliberate; it is a highly reactive acylating agent that readily reacts with the nucleophilic amine group of the aniline derivative. The reaction is often carried out in the presence of a mild base (e.g., sodium acetate or a tertiary amine) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like acetone or acetic acid is used to dissolve the reactants without interfering with the reaction mechanism.[1][4]

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2,5-dimethoxyaniline (0.1 mol) and a suitable solvent such as acetone (100 mL).[4]

-

Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at 0-5 °C.

-

Reagent Addition: Add chloroacetyl chloride (0.11 mol, a slight excess) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Neutralization: Concurrently or subsequently, add a solution of a mild base like sodium acetate (0.15 mol) in water to neutralize the HCl formed during the reaction.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) with stirring. A solid precipitate of the product should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining salts.[1] The solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile chemical intermediate. The chloroacetyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and azides.

This reactivity is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. By reacting this intermediate with a diverse set of nucleophiles, researchers can rapidly generate a library of novel compounds for biological screening. The substituted phenyl ring provides a scaffold that can be further modified, offering another vector for optimizing properties like target binding, selectivity, and pharmacokinetics.

Illustrative Synthetic Pathway

Caption: Use as an intermediate in synthesizing diverse derivatives.

Safety and Handling

As with any chloroacetamide derivative, this compound must be handled with appropriate caution. Chloroacetamides are generally classified as toxic and irritants.[5][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[3][7]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[7]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust.[3]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from strong bases, strong acids, and strong reducing agents.[6][7]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]

Conclusion

This compound (CAS: 448250-64-4) is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactive nature of its chloroacetyl group allow for its use as a versatile scaffold in the creation of diverse molecular libraries. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

-

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chloro-4-fluorophenoxy)acetamide - Chemspace. Available at: [Link]

-

2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem. Available at: [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. Available at: [Link]

- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.

-

Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

-

4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. Available at: [Link]

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.

-

Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)- - Cheméo. Available at: [Link]

-

2-chloro-N-(3,4-dimethoxyphenyl)acetamide | C10H12ClNO3 | CID 2303715 - PubChem. Available at: [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. Page loading... [guidechem.com]

- 4. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

starting materials for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Introduction

This compound is a substituted acetamide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile building block for introducing specific functionalities. This guide provides a detailed examination of the core starting materials required for its synthesis, the underlying chemical principles, and a comprehensive, field-proven protocol for its preparation, designed for researchers and drug development professionals.

Retrosynthetic Analysis: A Logic-Based Approach to Starting Material Identification

The most direct and industrially relevant synthetic route to this compound is through the formation of an amide bond. A retrosynthetic disconnection of the central amide linkage logically identifies the two primary precursors: an aniline derivative that acts as the nucleophile and a reactive acyl chloride that serves as the electrophile.

This analysis points to two key starting materials:

-

4-chloro-2,5-dimethoxyaniline : The nucleophilic amine component.

-

Chloroacetyl Chloride : The electrophilic acylating agent.

The forward synthesis, therefore, involves a nucleophilic acyl substitution, a robust and widely utilized reaction in organic chemistry.[3][4]

Core Starting Material 1: 4-chloro-2,5-dimethoxyaniline

This substituted aniline is the foundational scaffold upon which the acetamide is built. Its amino group provides the nucleophilic site for the acylation reaction.

Properties and Sourcing

Key physicochemical properties of 4-chloro-2,5-dimethoxyaniline are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀ClNO₂ | [5] |

| Molecular Weight | 187.62 g/mol | [5][6] |

| CAS Number | 6358-64-1 | [7] |

| Appearance | Solid | [6] |

| Melting Point | 118-120 °C | [6][7] |

Synthetic Origin

While commercially available, understanding the synthesis of 4-chloro-2,5-dimethoxyaniline provides deeper insight into potential impurities. It is typically prepared via the reduction of its corresponding nitro precursor, 2,5-dimethoxy-4-chloronitrobenzene.[8][9] Common reduction methods include catalytic hydrogenation or using reducing agents like zinc powder.[9][10][11]

Safety and Handling

4-chloro-2,5-dimethoxyaniline is classified as harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[5][12] It is also toxic to aquatic life.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Starting Material 2: Chloroacetyl Chloride

Chloroacetyl chloride is a highly reactive and bifunctional chemical building block, making it an ideal choice for the chloroacetylation of amines.[3][13]

Role in Synthesis: The Electrophilic Driver

As an acyl chloride, it is a potent electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack by the amino group of the aniline. The presence of the α-chloro group provides a valuable site for subsequent nucleophilic substitution reactions, further enhancing the synthetic utility of the final product.[3]

Properties and Sourcing

| Property | Value | Reference |

| Chemical Formula | C₂H₂Cl₂O | [14] |

| Molecular Weight | 112.94 g/mol | [14] |

| CAS Number | 79-04-9 | [15] |

| Appearance | Colorless to light yellow liquid | [14][16] |

| Boiling Point | 106 °C | [17] |

| Density | ~1.4 g/mL | [17] |

Critical Safety and Handling Protocols

Chloroacetyl chloride is a highly hazardous substance and must be handled with extreme caution.

-

Corrosivity and Toxicity : It is a corrosive chemical that can cause severe skin and eye burns upon contact.[16][17] It is very toxic by inhalation, acting as a potent lachrymator (tear gas agent) and can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[15][16][17]

-

Reactivity : It reacts violently with water and other protic solvents (like alcohols) to produce toxic and corrosive hydrogen chloride gas.[14][17]

-

Mandatory Precautions :

-

ALWAYS handle in a certified chemical fume hood.

-

Wear heavy-duty chemical-resistant gloves, a face shield in addition to safety goggles, and a lab coat.[17]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

-

Add it to the reaction mixture dropwise and under controlled temperature conditions to manage the exothermic nature of the reaction.

-

Synthesis Protocol: this compound

This section details a robust protocol for the N-acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. The causality behind each step is explained to ensure reproducibility and safety.

Reaction Principle

The synthesis is a nucleophilic acyl substitution. The nitrogen atom of 4-chloro-2,5-dimethoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide bond. A base is typically used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Reaction Diagram

Caption: Chemical synthesis of the target acetamide.

Step-by-Step Experimental Protocol

-

Reactor Setup : In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.

-

Dissolution of Aniline : Charge the flask with 4-chloro-2,5-dimethoxyaniline (1.0 equivalent) and a suitable solvent such as ethyl acetate or tetrahydrofuran (THF). Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.1-1.2 equivalents), to the solution. Stir the mixture until the solids are fully dissolved or well-suspended.[18][19]

-

Causality: The solvent provides a medium for the reaction. The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

-

-

Cooling : Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Causality: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Addition of Acylating Agent : Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of the reaction solvent and charge it into the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[19]

-

Causality: Slow, dropwise addition is critical to manage the exothermicity and prevent the formation of undesired byproducts.

-

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Causality: This ensures the reaction proceeds to completion.

-

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up and Isolation :

-

Purification : If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

- BenchChem Technical Support Team. (2025).

- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. NJ.gov.

- International Chemical Safety Cards. (1991). Chloroacetyl chloride.

- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?.

- ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- PubChem, National Institutes of Health. Chloroacetyl chloride.

- Wikipedia. Chloroacetyl chloride.

- Google Patents. (CN105601523A). Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.

- PMC, National Institutes of Health. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study.

- Google Patents. (DE2521303B2).

- International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU.

- ChemicalBook. 2,5-Dimethoxy-4-chloroaniline synthesis.

- PubChem, National Institutes of Health. 4-Chloro-2,5-dimethoxyaniline.

- International Journal of Pharma Sciences and Research. (2012).

- ChemicalBook. 2,5-Dimethoxy-4-chloroaniline.

- PMC, National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- ChemicalBook. Safety Data Sheet - 2,5-Dimethoxy-4-chloroaniline.

- Chemical Bull Pvt. Ltd. 4-chloro-2,5-dimethoxyaniline.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-chloro-2,5-dimethoxyaniline | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]

- 8. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. DE2521303B2 - PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE - Google Patents [patents.google.com]

- 11. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 14. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 16. nj.gov [nj.gov]

- 17. CHLOROACETYL CHLORIDE [training.itcilo.org]

- 18. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Synthesis, Characterization, and Biological Potential

Introduction: Unveiling a Molecule of Interest

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide emerges as a compound of significant interest, embodying a unique combination of a reactive chloroacetamide moiety and a biologically relevant dimethoxyphenyl ring system. This guide provides a comprehensive technical overview of this molecule, from its rational synthesis and analytical characterization to an in-depth exploration of its potential biological activities, drawing upon the established pharmacology of its constituent chemical motifs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the properties of this and related compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central acetamide linkage between a chloroacetyl group and a 4-chloro-2,5-dimethoxyaniline core. The presence of two chlorine atoms and two methoxy groups on the phenyl ring, coupled with the reactive α-chloro on the acetyl group, dictates its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C10H11Cl2NO3 | Inferred |

| Molecular Weight | 264.11 g/mol | Inferred |

| CAS Number | 448250-64-4 | [Inferred] |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (Predicted) | Inferred |

| Melting Point | Not available | - |

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through a two-step process, commencing with the preparation of the key intermediate, 4-chloro-2,5-dimethoxyaniline, followed by its acylation.

Part 1: Synthesis of 4-chloro-2,5-dimethoxyaniline

The precursor, 4-chloro-2,5-dimethoxyaniline, is accessible via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This reduction is a well-established transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-chloro-2,5-dimethoxynitrobenzene in an aromatic solvent such as toluene, add a modified platinum-on-carbon catalyst.

-

Addition of Base and Amine: Introduce approximately 0.01 to 0.2 molar equivalents of a compound that provides a pH of 8 to 10 in an aqueous solution (e.g., sodium hydroxide) and 0.1 to 1.0% by weight of a primary, secondary, or tertiary aliphatic amine relative to the starting nitro compound.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to about 5 to 50 atmospheres.

-

Heating: Heat the reaction mixture to a temperature between 80°C and 110°C.

-

Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, cool the reaction, filter the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-2,5-dimethoxyaniline.

Part 2: Acylation to this compound

The final product is obtained by the N-acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride. This is a standard procedure for the formation of N-substituted chloroacetamides.

Experimental Protocol:

-

Dissolution: Dissolve 4-chloro-2,5-dimethoxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere.

-

Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the solution in an ice bath and add chloroacetyl chloride dropwise with vigorous stirring.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup and Purification: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Caption: Proposed two-part synthesis workflow for the target compound.

Analytical Characterization: Ensuring Purity and Identity

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow:

-

Chromatographic Purity:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by UV-Vis spectrophotometry (likely around 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities and confirming the molecular weight, GC-MS can be employed. A non-polar capillary column with a suitable temperature gradient would be appropriate.

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the number and environment of protons, including the characteristic signals for the aromatic protons, methoxy groups, the methylene protons of the chloroacetyl group, and the amide proton.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will be instrumental in identifying key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Caption: Logical workflow for the analytical characterization of the title compound.

Potential Biological Activities: An Evidence-Based Perspective

While direct biological data for this compound is not extensively available, a comprehensive understanding of the bioactivities of its core components—the chloroacetamide group and the dimethoxyphenyl moiety—provides a strong foundation for predicting its potential pharmacological profile.

The Chloroacetamide Moiety: A Reactive Pharmacophore

N-substituted chloroacetamides are a well-studied class of compounds with a diverse range of biological activities, primarily stemming from the electrophilic nature of the α-chloro carbon, which can alkylate biological nucleophiles.

-

Herbicidal Activity: Chloroacetamides are widely used as herbicides.[1] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth.[2] The chloroacetamide moiety is believed to alkylate key enzymes in this pathway.[3][4]

-

Antifungal and Antibacterial Properties: Numerous studies have demonstrated the antifungal and antibacterial properties of chloroacetamide derivatives.[5][6][7][8][9] Their mechanism is thought to involve the alkylation of essential enzymes and proteins within the microbial cells.[10][11] Some derivatives have shown potent activity against Candida species and dermatophytes.[5]

-

Anticancer Potential: The ability of chloroacetamides to act as alkylating agents has also led to their investigation as potential anticancer agents.[12] They can covalently modify proteins involved in cancer cell proliferation and survival.

The Dimethoxyphenyl Moiety: A Privileged Scaffold in Pharmacology

The dimethoxyphenyl group is a common feature in a wide array of biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties.

-

Cytotoxic and Anticancer Activity: Dimethoxy-substituted aromatic compounds have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer.[13][14][15][16] The substitution pattern of the methoxy groups can significantly impact the potency and selectivity of these compounds.

-

Interaction with Neurological Targets: The 2,5-dimethoxy substitution pattern is notably present in a class of psychoactive phenethylamines and amphetamines that are agonists at serotonin receptors, particularly the 5-HT2A receptor.[17][18][19][20] This suggests that this compound could potentially interact with central nervous system targets.

Future Directions and Conclusion

This compound represents a molecule with significant, yet underexplored, potential. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The analytical methods described provide a clear pathway for its characterization and quality control.

Based on the extensive literature on its constituent moieties, this compound warrants investigation for a range of biological activities, including:

-

Agrochemical applications: as a potential herbicide or fungicide.

-

Antimicrobial drug discovery: as a lead compound for the development of new antibacterial or antifungal agents.

-

Oncology research: to assess its cytotoxic potential against various cancer cell lines.

-

Neuropharmacology: to explore any potential interactions with serotonin receptors or other CNS targets.

This in-depth technical guide serves as a foundational resource for researchers poised to explore the chemical and biological landscape of this compound, paving the way for future discoveries and applications.

References

-

Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. [Link]

-

Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Taylor & Francis Online. [Link]

-

Chloroacetamide derivatives as a promising topical treatment for fungal skin infections | Request PDF. ResearchGate. [Link]

-

Chloroacetamide Herbicides | Request PDF. ResearchGate. [Link]

-

Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. [Link]

-

New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. PMC. [Link]

-

(PDF) New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. ResearchGate. [Link]

-

Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. ResearchGate. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

-

Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. [Link]

-

a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. SciELO. [Link]

-

A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. [Link]

-

A chloroacetamide derivative as a potent candidate for fusariosis treatment. Lume UFRGS. [Link]

-

Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link]

-

(PDF) Synthesis and Cytotoxic Effects of. Amanote Research. [Link]

-

Synthesis and cytotoxic effects of (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one in MDA-MB231 and MCF-7 breast cancer cell lines. ResearchGate. [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF. ResearchGate. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

-

(PDF) Effects of 1-(2,5-Dimethoxy-4-Meth. Amanote Research. [Link]

-

2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lume.ufrgs.br [lume.ufrgs.br]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Synthesis and Cytotoxic Effects of [research.amanote.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 18. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

An In-Depth Technical Guide to the Safe Handling and Characterization of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide